3-(3-aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features an imidazolidine-2,4-dione core, which is a versatile scaffold in drug design, and a methoxymethyl group that can influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione hydrochloride typically involves the following steps:
Formation of the Imidazolidine-2,4-dione Core: This can be achieved through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.
Introduction of the Methoxymethyl Group: This step involves the alkylation of the imidazolidine-2,4-dione core with methoxymethyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to more reduced forms like imidazolidines.
Substitution: The aromatic amine group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Products like 3-(3-formylphenyl)-5-(methoxymethyl)imidazolidine-2,4-dione.
Reduction: Products like 3-(3-aminophenyl)-5-(methoxymethyl)imidazolidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(3-aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione hydrochloride can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. Its structural features may allow it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
Medically, this compound could be explored for its potential therapeutic properties. The imidazolidine-2,4-dione core is a known pharmacophore in several drug classes, suggesting that derivatives of this compound might exhibit useful biological activities, such as anti-inflammatory or anticancer effects.
Industry
In industrial applications, this compound could be used in the development of new polymers or as an intermediate in the synthesis of specialty chemicals. Its stability and reactivity profile make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-(3-aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione hydrochloride would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group might enhance its binding affinity or alter its pharmacokinetic properties, while the imidazolidine-2,4-dione core could engage in hydrogen bonding or hydrophobic interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-aminophenyl)imidazolidine-2,4-dione: Lacks the methoxymethyl group, potentially altering its reactivity and biological activity.
5-(methoxymethyl)imidazolidine-2,4-dione: Lacks the 3-aminophenyl group, which could affect its ability to participate in certain chemical reactions or biological interactions.
3-(3-nitrophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione: The nitro group could significantly change its electronic properties and reactivity compared to the amino group.
Uniqueness
The presence of both the 3-aminophenyl and methoxymethyl groups in 3-(3-aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione hydrochloride makes it unique. This combination of functional groups can provide a distinct reactivity profile and potential for diverse applications in various fields.
Propiedades
Número CAS |
1803562-82-4 |
---|---|
Fórmula molecular |
C11H14ClN3O3 |
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
3-(3-aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C11H13N3O3.ClH/c1-17-6-9-10(15)14(11(16)13-9)8-4-2-3-7(12)5-8;/h2-5,9H,6,12H2,1H3,(H,13,16);1H |
Clave InChI |
OSAWBVDDCHHIRS-UHFFFAOYSA-N |
SMILES canónico |
COCC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N.Cl |
Pureza |
94 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.